![molecular formula C10H7BrN2O4S2 B2887558 5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide CAS No. 693806-53-0](/img/structure/B2887558.png)
5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide
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Overview
Description
“5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C10H7BrN2O4S2 and a molecular weight of 363.20758 . It is used in research .
Molecular Structure Analysis
The molecular structure of “5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide” consists of a thiophene ring substituted with a bromine atom and a sulfonamide group that is further substituted with a nitrophenyl group .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, including “5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide”, have been studied for their potential anticancer properties. These compounds can interact with various biological targets and disrupt cancer cell proliferation. The nitrophenyl group, in particular, may be involved in the inhibition of certain enzymes or signaling pathways that are crucial for tumor growth and survival .
Anti-inflammatory Applications
The anti-inflammatory potential of thiophene sulfonamides makes them candidates for the treatment of chronic inflammatory diseases. By modulating inflammatory mediators, these compounds can help in reducing inflammation and associated pain .
Antimicrobial Activity
“5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide” and its analogs have shown promise as antimicrobial agents. Their structure allows them to interfere with bacterial cell wall synthesis or protein function, leading to the inhibition of bacterial growth .
Material Science: Organic Semiconductors
In the field of material science, thiophene derivatives are utilized for their semiconductor properties. They are integral in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The bromo and nitro substituents can enhance the electronic properties of these compounds, making them suitable for high-performance electronic devices .
Corrosion Inhibition
Thiophene compounds are also known for their role as corrosion inhibitors. They can form a protective layer on metals, preventing oxidation and degradation. This application is particularly valuable in industrial settings where metal components are exposed to harsh environments .
Anesthetic Use
Some thiophene derivatives are used as anesthetics. For example, articaine, which contains a thiophene ring, is used as a dental anesthetic. The structural similarity suggests that “5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide” may have potential applications in the development of new anesthetic agents .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide is the enzyme synthetase . Enzyme synthetases play a crucial role in various biological processes, including protein synthesis and metabolism.
Mode of Action
5-Bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide acts as an inhibitor of the enzyme synthetase . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing its specific reaction, thereby altering the normal metabolic processes within the cell.
Result of Action
The compound has been shown to inhibit the growth of epidermal cells . This suggests that it may have potential applications in the treatment of conditions characterized by abnormal or excessive cell growth. Additionally, it has been found to have a high resistance to metabolic disorders , indicating its stability and potential efficacy in various physiological conditions.
properties
IUPAC Name |
5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4S2/c11-9-5-6-10(18-9)19(16,17)12-7-1-3-8(4-2-7)13(14)15/h1-6,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKPASIXPSBWRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide |
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